3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with piperazine under reflux conditions to form the 4-[2-(4-methoxyphenyl)ethyl]piperazine intermediate.
Cyclization to Form Pyridazine: The intermediate is then reacted with hydrazine hydrate and a suitable aldehyde to form the pyridazine ring through a cyclization reaction.
Introduction of the Pyrazolyl Group: Finally, the compound is treated with a pyrazole derivative under appropriate conditions to introduce the pyrazolyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids depending on the specific site of oxidation.
Reduction: Formation of alcohols or amines from corresponding carbonyl or nitro groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
- 3-{4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
- 3-{4-[2-(4-methylphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
The uniqueness of 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine lies in the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and differentiate it from other similar compounds.
Properties
IUPAC Name |
3-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-27-18-5-3-17(4-6-18)9-12-24-13-15-25(16-14-24)19-7-8-20(23-22-19)26-11-2-10-21-26/h2-8,10-11H,9,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWDZOFPAUAVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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